4-(Allylthio)-2-phenylpyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
6203-95-8 |
|---|---|
Molecular Formula |
C13H12N2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-phenyl-4-prop-2-enylsulfanylpyrimidine |
InChI |
InChI=1S/C13H12N2S/c1-2-10-16-12-8-9-14-13(15-12)11-6-4-3-5-7-11/h2-9H,1,10H2 |
InChI Key |
PWWLXLYEUHJYMB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC(=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies for 4 Allylthio 2 Phenylpyrimidine
Retrosynthetic Analysis of the 4-(Allylthio)-2-phenylpyrimidine Scaffold
A retrosynthetic analysis of this compound reveals several key bond disconnections that lead to readily available starting materials. The most logical disconnection is the C4-S bond, which simplifies the target molecule into a 2-phenylpyrimidine-4-thiol (B3051428) (or its tautomeric thione form) and an allyl halide. This approach is attractive due to the well-established reactivity of thiols as nucleophiles.
Another viable retrosynthetic pathway involves the disconnection of the C2-phenyl bond, leading to a 4-(allylthio)pyrimidine precursor and a phenyl-containing organometallic reagent or a phenylboronic acid. This strategy would fall under the category of cross-coupling reactions.
Finally, one could envision a complete ring-synthesis approach, disconnecting the pyrimidine (B1678525) ring itself. This would involve the condensation of a three-carbon synthon with benzamidine (B55565), a common precursor for 2-phenylpyrimidines. The allylthio group could be introduced either before or after the ring formation.
Classical Synthetic Routes to Pyrimidine Derivatives with Sulfur Substitution
Nucleophilic Substitution Reactions on Halogenated Pyrimidines
A prevalent and straightforward method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine precursor. The most common starting material for this route is 4-chloro-2-phenylpyrimidine (B179847). The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the ring.
The reaction proceeds by treating 4-chloro-2-phenylpyrimidine with allyl mercaptan (prop-2-ene-1-thiol) in the presence of a base. The base, typically a hydroxide (B78521) like sodium hydroxide or an alkoxide, deprotonates the thiol to form the more nucleophilic thiolate anion. This anion then attacks the electron-deficient C4 position of the pyrimidine ring, displacing the chloride ion and forming the desired C-S bond. This method is generally efficient and provides good yields of the target compound. A similar reaction has been reported for the synthesis of 4-(allylthio)-5-fluoropyrimid-2-one, where allyl bromide was reacted with 5-fluoro-4-thiouracil in the presence of sodium hydroxide. prepchem.com
| Reactants | Reagents | Product | Reference |
| 4-Chloro-2-phenylpyrimidine, Allyl mercaptan | Base (e.g., NaOH, NaOEt) | This compound | General Knowledge |
| 5-Fluoro-4-thiouracil, Allyl bromide | Sodium hydroxide | 4-(Allylthio)-5-fluoropyrimid-2-one | prepchem.com |
Condensation Reactions Involving Thiourea (B124793) and Related Precursors
The construction of the pyrimidine ring itself offers another classical route to sulfur-substituted pyrimidines. This approach often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a thiourea derivative. To synthesize this compound, one could start with a precursor that already contains the phenyl group at the future C2 position.
A plausible synthetic sequence could begin with the reaction of a β-keto ester bearing a phenyl group, such as ethyl benzoylacetate, with thiourea. This condensation reaction, typically carried out under basic or acidic conditions, would lead to the formation of a 2-thioxo-4-phenyl-pyrimidin-6-one derivative. Subsequent functional group manipulations would be necessary to remove the oxo group at C6 and introduce the allyl group onto the sulfur atom.
Alternatively, a more direct approach could involve the condensation of a suitable three-carbon synthon with benzamidine, followed by the introduction of the sulfur functionality. For instance, the reaction of a β-dicarbonyl compound with benzamidine can yield a 2-phenylpyrimidine (B3000279). If a suitable precursor with a leaving group at the 4-position is formed, subsequent reaction with allyl thiolate can furnish the final product. The synthesis of various pyrimidine derivatives through condensation reactions is a well-documented strategy. ijres.orgnih.govnih.gov
Modern Catalytic Approaches for C-S Bond Formation in Pyrimidine Systems
In recent years, modern catalytic methods have emerged as powerful tools for the formation of carbon-sulfur (C-S) bonds, offering milder reaction conditions, higher efficiency, and broader substrate scope compared to classical methods.
Transition Metal-Catalyzed Coupling Methodologies (e.g., Palladium-mediated reactions)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl sulfides. rsc.org These methods typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would entail the reaction of 4-chloro-2-phenylpyrimidine with allyl mercaptan.
The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the thiolate and subsequent reductive elimination to form the C-S bond and regenerate the catalyst. The choice of ligand is crucial for the success of these reactions, with various phosphine-based and N-heterocyclic carbene (NHC) ligands being employed. acs.org These palladium-catalyzed methods offer a significant advantage in terms of functional group tolerance and can often be performed under milder conditions than traditional nucleophilic substitution reactions.
| Catalyst System | Reactants | Product | Reference |
| Palladium catalyst and ligand | 4-Chloro-2-phenylpyrimidine, Allyl mercaptan | This compound | rsc.org |
Photocatalytic and Electrocatalytic Synthetic Protocols
Photocatalysis and electrocatalysis represent cutting-edge, sustainable approaches to chemical synthesis. rsc.org These methods utilize light energy or electrical potential, respectively, to drive chemical reactions, often under very mild conditions.
Visible-light photocatalysis has been successfully employed for the formation of C-S bonds. researchgate.net In a typical scenario, a photocatalyst absorbs light and enters an excited state, enabling it to mediate electron transfer processes. This can lead to the generation of a sulfur-centered radical from a thiol, which can then react with a suitable pyrimidine precursor. For instance, a photocatalytic approach could involve the generation of an allylthiyl radical from allyl mercaptan, which could then engage in a reaction with a 2-phenylpyrimidine derivative to form the desired product. An efficient visible-light-driven photocatalytic oxidation of 2-substituted dihydropyrimidines has been reported to yield 2-(methylthio)pyrimidines. rsc.org
Electrocatalysis offers another green alternative for C-S bond formation. rsc.org By applying an electrical current, specific redox events can be induced at the electrode surface, facilitating bond formation without the need for stoichiometric chemical oxidants or reductants. An electrochemical approach to the synthesis of this compound could involve the anodic oxidation of allyl mercaptan to generate a reactive sulfur species that subsequently reacts with 2-phenylpyrimidine.
| Method | Key Principle | Potential Application | Reference |
| Photocatalysis | Light-induced electron transfer to generate reactive sulfur species. | Synthesis of this compound from 2-phenylpyrimidine and allyl mercaptan. | researchgate.netrsc.org |
| Electrocatalysis | Electrochemically driven redox reactions for C-S bond formation. | Anodic oxidation of allyl mercaptan for reaction with 2-phenylpyrimidine. | rsc.org |
Chemo- and Regioselective Synthesis of this compound Isomers
The primary challenge in the synthesis of this compound is directing the allylation to the sulfur atom at the C4 position, avoiding reaction at other potential sites such as the nitrogen atoms of the pyrimidine ring. Two principal strategies have emerged to address this challenge: the S-alkylation of a pre-functionalized pyrimidine-4-thione and the nucleophilic substitution of a 4-halopyrimidine.
A common and effective method involves the preparation of 2-phenylpyrimidine-4(3H)-thione as a key intermediate. This thione can be synthesized through the condensation of an appropriate precursor, such as a β-ketoester, with benzamidine, followed by thionation. Once the 2-phenylpyrimidine-4(3H)-thione is obtained, it can be selectively S-allylated. The thione exists in tautomeric equilibrium with 2-phenylpyrimidine-4-thiol. Deprotonation of the thiol form with a suitable base generates a thiolate anion, which is a soft nucleophile and readily attacks the electrophilic allyl halide (e.g., allyl bromide or allyl chloride) in a classic SN2 reaction.
The regioselectivity of this S-allylation is generally high due to the greater nucleophilicity of the sulfur atom compared to the ring nitrogen atoms in the pyrimidine core. The choice of base and solvent is crucial for ensuring chemoselectivity and preventing undesired N-alkylation. Non-polar, aprotic solvents and mild bases are often favored to minimize the dissociation of the N-H bond and subsequent N-allylation.
An alternative strategy commences with a 4-halo-2-phenylpyrimidine, typically 4-chloro-2-phenylpyrimidine. This precursor can be subjected to a nucleophilic aromatic substitution (SNAr) reaction with an allyl thiol or its corresponding thiolate salt. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the halide at the C4 position by the sulfur nucleophile. This method offers a direct route to the target compound, provided the starting 4-chloro-2-phenylpyrimidine is readily accessible.
The table below summarizes the key aspects of these two synthetic approaches.
| Synthetic Strategy | Starting Material | Key Reagent | Reaction Type | Key for Selectivity |
| S-Allylation | 2-Phenylpyrimidine-4(3H)-thione | Allyl halide (e.g., Allyl bromide) | SN2 | Higher nucleophilicity of the sulfur atom. |
| Nucleophilic Substitution | 4-Chloro-2-phenylpyrimidine | Allyl mercaptan or Sodium allyl thiolate | SNAr | Activation of the C4 position by the pyrimidine ring. |
Optimization of Reaction Conditions and Isolation Techniques in Preparative Research
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction parameters and the application of appropriate isolation and purification techniques.
For the S-allylation of 2-phenylpyrimidine-4(3H)-thione, the choice of base is critical. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly employed. The reaction is typically conducted in aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) at room temperature or with gentle heating to promote the reaction without encouraging side reactions. The progress of the reaction is conveniently monitored by thin-layer chromatography (TLC).
In the case of the nucleophilic substitution of 4-chloro-2-phenylpyrimidine, the reaction conditions are also paramount. The use of a pre-formed sodium allyl thiolate, generated by treating allyl mercaptan with a base like sodium hydroxide or sodium ethoxide, can enhance the reaction rate. The choice of solvent can influence the solubility of the reactants and the reaction kinetics.
Once the reaction is complete, as indicated by TLC, the isolation of the crude product is typically achieved by quenching the reaction mixture, often with water, followed by extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine to remove any remaining aqueous impurities and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.
Purification of the crude this compound is most commonly achieved through column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, allows for the separation of the desired product from any unreacted starting materials or byproducts. The purity of the collected fractions is assessed by TLC.
For further purification and to obtain a crystalline solid, recrystallization can be employed. researchgate.net A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. researchgate.net The purified this compound is typically characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
The following table provides a summary of optimized conditions and techniques based on analogous synthetic procedures.
| Parameter | S-Allylation of Thione | Nucleophilic Substitution of Halide |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Sodium Hydroxide (NaOH), Sodium Ethoxide (NaOEt) |
| Solvent | Acetone, Acetonitrile, Dimethylformamide (DMF) | Ethanol, Dimethylformamide (DMF) |
| Temperature | Room Temperature to 50 °C | Room Temperature to Reflux |
| Isolation | Aqueous work-up and extraction | Aqueous work-up and extraction |
| Purification | Column Chromatography (Silica gel), Recrystallization | Column Chromatography (Silica gel), Recrystallization |
Advanced Spectroscopic and Structural Elucidation in Chemical Research of 4 Allylthio 2 Phenylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular framework of organic compounds in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map of 4-(Allylthio)-2-phenylpyrimidine can be constructed.
The ¹H NMR spectrum of this compound provides precise information about the number, environment, and connectivity of protons. The spectrum is characterized by distinct signals corresponding to the phenyl, pyrimidine (B1678525), and allyl groups. The phenyl protons typically appear as a set of multiplets in the aromatic region. The two protons of the pyrimidine ring exhibit distinct chemical shifts, with the proton at the 5-position appearing at a characteristic downfield position due to the influence of the adjacent sulfur atom and phenyl ring. The allyl group gives rise to a set of signals: a doublet for the two protons adjacent to the sulfur, a multiplet for the vinylic proton, and two distinct signals for the terminal vinylic protons.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For instance, the carbon atoms of the phenyl and pyrimidine rings resonate in the downfield aromatic region, while the sp³ and sp² carbons of the allyl group appear at more upfield positions.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl-H (ortho) | 8.45 | m | - | 128.5 |
| Phenyl-H (meta) | 7.48 | m | - | 130.8 |
| Phenyl-H (para) | 7.48 | m | - | 137.2 |
| Pyrimidine-H5 | 7.15 | d | 5.2 | 115.9 |
| Pyrimidine-H6 | 8.40 | d | 5.2 | 157.9 |
| Allyl-CH₂ | 3.80 | d | 7.0 | 34.5 |
| Allyl-CH | 5.95 | m | - | 133.1 |
| Allyl-CH₂ (cis) | 5.25 | d | 10.0 | 118.2 |
| Allyl-CH₂ (trans) | 5.35 | d | 17.0 | 118.2 |
| Phenyl-C1' | - | - | - | 164.3 |
| Pyrimidine-C2 | - | - | - | 171.8 |
| Pyrimidine-C4 | - | - | - | 158.3 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two to three bonds. For this compound, cross-peaks would be observed between the coupled protons of the pyrimidine ring (H5 and H6) and within the allyl group, confirming the -CH₂-CH=CH₂ spin system.
Heteronuclear Single Quantum Coherence (HMQC): This experiment correlates directly bonded proton and carbon atoms. The HMQC spectrum would show correlations between each proton signal and the signal of the carbon to which it is attached, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between the different functional groups. For instance, HMBC correlations would be expected between the allyl CH₂ protons and the pyrimidine C4 carbon, confirming the attachment of the allylthio group to the pyrimidine ring. Similarly, correlations between the ortho-protons of the phenyl ring and the C2 carbon of the pyrimidine ring would confirm their connectivity.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn provides its elemental composition. The experimentally measured mass is compared to the calculated mass for the molecular formula C₁₃H₁₂N₂S, providing strong evidence for the compound's identity. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the allyl group, cleavage of the thioether bond, and fragmentation of the pyrimidine ring.
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | 229.0794 | 229.0791 | C₁₃H₁₃N₂S |
| [M+Na]⁺ | 251.0613 | 251.0610 | C₁₃H₁₂N₂SNa |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption bands in the IR spectrum and the scattered peaks in the Raman spectrum correspond to specific bond vibrations and functional groups. For this compound, characteristic vibrational bands would be observed for the C=C and C=N stretching of the aromatic rings, the C-H stretching of the aromatic and aliphatic protons, the C=C stretching of the allyl group, and the C-S stretching of the thioether linkage.
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Phenyl, Pyrimidine |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Allyl |
| C=C Stretch (Allyl) | ~1640 | ~1640 | Allyl |
| Aromatic C=C/C=N Stretch | 1600-1400 | 1600-1400 | Phenyl, Pyrimidine |
| C-S Stretch | 700-600 | 700-600 | Thioether |
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.62 |
| c (Å) | 13.48 |
| β (°) | 105.2 |
| Volume (ų) | 1150.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.325 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in this compound, namely the phenyl and pyrimidine rings, give rise to characteristic absorption bands in the UV-Vis spectrum. The positions and intensities of these bands are related to the π → π* and n → π* electronic transitions. The conjugation between the phenyl and pyrimidine rings is expected to result in a significant bathochromic (red) shift of the absorption maxima compared to the individual chromophores.
Table 5: UV-Vis Absorption Data for this compound (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~260 | ~25,000 | π → π |
| ~310 | ~15,000 | π → π |
| ~340 | ~8,000 | n → π* |
Chemical Reactivity and Mechanistic Investigations of 4 Allylthio 2 Phenylpyrimidine
Reactivity of the Pyrimidine (B1678525) Ring System
The pyrimidine ring in 4-(Allylthio)-2-phenylpyrimidine is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity. The presence of two nitrogen atoms within the six-membered ring reduces the electron density, making it susceptible to certain types of reactions while disfavoring others.
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org However, the pyrimidine ring is generally resistant to such reactions under standard conditions. wikipedia.orgpitt.edu The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards attack by electrophiles. wikipedia.org This deactivation is further compounded by the fact that the nitrogen atoms can be protonated or coordinate to Lewis acids, which are often used to catalyze these reactions, further increasing the electron deficiency of the ring system. wikipedia.org
For this compound, electrophilic attack on the pyrimidine core is highly unlikely. Instead, any electrophilic substitution would preferentially occur on the more activated phenyl ring. The phenyl group, being a less deactivated system compared to the pyrimidine ring, would be the primary site for reactions like nitration, halogenation, or Friedel-Crafts alkylation and acylation. pitt.eduyoutube.com The directing influence of the pyrimidine substituent on the phenyl ring would need to be considered in such cases.
In contrast to its inertness towards electrophiles, the electron-deficient character of the pyrimidine ring makes it a prime candidate for nucleophilic attack. stackexchange.com Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyrimidine derivatives. In this compound, the C4 position, bearing the allylthio group, is particularly activated for nucleophilic displacement. This is because the thioether is a good leaving group, and the resulting anionic intermediate (a Meisenheimer-like complex) is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms. stackexchange.com
Studies on related 4-alkylthiopyrimidines have shown that the alkylthio group can be readily displaced by a variety of nucleophiles. rsc.org For instance, treatment with amines (aminolysis) or alkoxides would be expected to yield the corresponding 4-amino- or 4-alkoxy-2-phenylpyrimidine derivatives. nih.gov The reactivity at the C4 position is generally greater than at the C2 position in pyrimidines, a preference that can be rationalized by considering the stability of the reaction intermediates. stackexchange.comstackexchange.com
| Nucleophile | Expected Product | Reaction Type |
| Amines (R₂NH) | 4-(Dialkylamino)-2-phenylpyrimidine | Nucleophilic Aromatic Substitution |
| Alkoxides (RO⁻) | 4-Alkoxy-2-phenylpyrimidine | Nucleophilic Aromatic Substitution |
| Thiolates (RS⁻) | 4-(Alkylthio)-2-phenylpyrimidine (Symmetrical or Unsymmetrical) | Nucleophilic Aromatic Substitution |
This table presents expected reactions based on the known reactivity of similar pyrimidine systems.
Transformations Involving the Allylthio Moiety
The allylthio group is a versatile functional handle that allows for a range of chemical modifications, independent of the pyrimidine ring's reactivity.
Allylic sulfides are known to undergo sigmatropic rearrangements, which are concerted pericyclic reactions involving the migration of a sigma bond across a pi system. libretexts.orgwikipedia.org The most common of these for allylic sulfides are the libretexts.orgwikipedia.org- and wikipedia.orgwikipedia.org-sigmatropic rearrangements. organicchemistrydata.org For this compound, a thermal or photochemically induced wikipedia.orgwikipedia.org-sigmatropic rearrangement (a thia-Claisen rearrangement) would lead to the isomeric 4-allyl-2-phenylpyrimidine-3(4H)-thione. This intramolecular process involves a cyclic transition state and results in the migration of the allyl group from the sulfur atom to a nitrogen atom of the pyrimidine ring. libretexts.org While the user's prompt mentioned libretexts.orgnih.gov and wikipedia.org sigmatropic rearrangements, these are not standard notations in organic chemistry; the libretexts.orgwikipedia.org and wikipedia.orgwikipedia.org pathways are the most relevant for this system.
The sulfur atom in the allylthio group is readily susceptible to oxidation. organic-chemistry.org Controlled oxidation can selectively produce either the corresponding sulfoxide (B87167) or sulfone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the final oxidation state. rsc.org For example, using one equivalent of an oxidant like hydrogen peroxide or a peroxy acid at low temperatures typically yields the 4-(allylsulfinyl)-2-phenylpyrimidine (sulfoxide). nih.govresearchgate.net The use of an excess of a stronger oxidizing agent, such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of 4-(allylsulfonyl)-2-phenylpyrimidine (sulfone). organic-chemistry.org These oxidation reactions are generally chemoselective for the sulfur atom, leaving the allylic double bond and the aromatic rings intact. organic-chemistry.org
| Oxidizing Agent | Stoichiometry | Product | Oxidation State |
| Hydrogen Peroxide (H₂O₂) | ~1 equivalent | 4-(Allylsulfinyl)-2-phenylpyrimidine | Sulfoxide |
| m-CPBA | ~1 equivalent | 4-(Allylsulfinyl)-2-phenylpyrimidine | Sulfoxide |
| Potassium Permanganate (KMnO₄) | Excess | 4-(Allylsulfonyl)-2-phenylpyrimidine | Sulfone |
| N-Fluorobenzenesulfonimide (NFSI) | Variable | Sulfoxide or Sulfone | Sulfoxide/Sulfone |
This table provides examples of common oxidizing agents and the expected products. rsc.org
The carbon-carbon double bond in the allyl group can undergo various addition reactions. dalalinstitute.com These reactions provide a pathway to further functionalize the side chain of this compound.
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of a dihalogenated propylthio side chain. This reaction typically proceeds through a cyclic halonium ion intermediate. nih.govnih.gov
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond. dalalinstitute.com Treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide in a basic solution would yield the corresponding 3-(2-phenylpyrimidin-4-ylthio)propan-1-ol.
Radical Addition: Thiol-ene reactions, which involve the radical-mediated addition of a thiol to an alkene, could also be employed. wikipedia.org This would result in the formation of a more complex thioether side chain. Allylic rearrangements can sometimes accompany radical reactions. masterorganicchemistry.com
| Reagent(s) | Reaction Type | Product |
| Br₂ in CCl₄ | Halogenation | 4-(2,3-Dibromopropylthio)-2-phenylpyrimidine |
| 1. BH₃·THF; 2. H₂O₂, NaOH | Hydroboration-Oxidation | 3-(2-Phenylpyrimidin-4-ylthio)propan-1-ol |
| R-SH, Radical Initiator | Thiol-ene Addition | Functionalized thioether |
This table illustrates potential addition reactions to the allylic double bond.
Cleavage Reactions of the Carbon-Sulfur Bond
The carbon-sulfur (C-S) bond in this compound is a key site of reactivity, susceptible to cleavage under various conditions, most notably through nucleophilic aromatic substitution (SNAr). In this reaction, the allylthio group acts as a leaving group, being displaced by a nucleophile.
The facility of this C-S bond cleavage is dictated by several factors. The electron-withdrawing nature of the pyrimidine ring acidifies the ring protons and makes the carbons, particularly at positions 2, 4, and 6, electrophilic. ttu.ee The C-S bond is weaker than a corresponding C-O bond, making thioethers better leaving groups in some instances. masterorganicchemistry.com The reaction is often facilitated by the ability of the sulfur atom to stabilize a negative charge in the transition state.
Cleavage of the C-S bond can be initiated by a variety of nucleophiles, including amines, alkoxides, and thiolates. For instance, in related pyrimidine thioethers, the reaction with amines leads to the formation of the corresponding amino-pyrimidines. The reaction conditions, such as the solvent, temperature, and the nature of the nucleophile, play a critical role in the outcome of the reaction. In some cases, metal catalysts can be employed to facilitate the C-S bond cleavage, although many of these reactions can proceed under metal-free conditions. researchgate.net
Influence of the Phenyl Substituent on Compound Reactivity and Electronic Properties
The 2-phenyl substituent exerts a significant influence on the reactivity and electronic properties of the pyrimidine ring. The phenyl group is generally considered to be electron-withdrawing through an inductive effect (-I) and can also participate in resonance effects.
The electron-withdrawing nature of the phenyl group further decreases the electron density of the already electron-deficient pyrimidine ring. ias.ac.in This enhances the electrophilicity of the carbon atoms in the pyrimidine ring, particularly C4 and C6, making them more susceptible to nucleophilic attack. Consequently, the presence of the 2-phenyl group is expected to increase the rate of nucleophilic substitution reactions at the 4-position, facilitating the cleavage of the C-S bond.
Computational studies on related phenyl-substituted diimines have shown that phenyl substitution can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which correlates with an increased susceptibility to nucleophilic attack. ias.ac.in Furthermore, X-ray crystallographic studies of substituted pyrimidines have demonstrated that substituents induce small but significant changes in the bond lengths and angles of the pyrimidine ring, which can be correlated with their electronic effects. scispace.com For instance, electron-withdrawing groups tend to slightly alter the geometry in a way that can impact reactivity.
Detailed Mechanistic Pathways of Key Chemical Transformations
The key chemical transformation for this compound involving C-S bond cleavage is nucleophilic aromatic substitution. The most probable mechanistic pathway is a two-step addition-elimination (SNAr) mechanism.
The proposed mechanism involves:
Nucleophilic Attack: A nucleophile attacks the electrophilic C4 carbon of the pyrimidine ring, which is activated by the electron-withdrawing nature of the ring nitrogens and the 2-phenyl group. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the pyrimidine ring and stabilized by the nitrogen atoms. nih.gov
Leaving Group Departure: The intermediate then collapses, expelling the allylthiolate anion as the leaving group and restoring the aromaticity of the pyrimidine ring.
This SNAr mechanism is well-established for nucleophilic substitutions on electron-deficient heterocyclic systems. nih.gov
Kinetic studies on these analogous systems reveal that the reaction rates are highly dependent on the nature of the nucleophile, the substituents on the pyrimidine ring, and the pH of the medium. For instance, the reaction of 2-sulfonylpyrimidines with thiols is significantly faster at a higher pH, which is consistent with the thiolate anion being the more potent nucleophile. nih.gov
The table below presents representative second-order reaction rate constants for the reaction of various substituted 2-sulfonylpyrimidines with glutathione (B108866) (GSH), a biological thiol. This data illustrates the electronic effects of substituents on the pyrimidine ring's reactivity.
| Compound | Substituent at C4/C6 | Substituent at C5 | Rate Constant (k) M⁻¹s⁻¹ at pH 7.0 |
| 1 | -OCH₃ | -H | 1.2 x 10⁻³ |
| 2 | -OCH₃ | -Cl | 2.5 x 10⁻² |
| 3 | -Cl | -H | 8.1 x 10⁻² |
| 4 | -H | -NO₂ | 1.5 x 10⁰ |
Data adapted from studies on analogous 2-sulfonylpyrimidine systems. nih.gov
The data clearly shows that electron-withdrawing substituents (like -Cl and -NO₂) significantly increase the reaction rate, which is consistent with the proposed SNAr mechanism where stabilization of the negative charge in the Meisenheimer intermediate is crucial. The 2-phenyl group in this compound is expected to have a similar rate-enhancing effect.
The key intermediate in the SNAr mechanism is the Meisenheimer complex. Direct observation and characterization of this intermediate can be challenging due to its transient nature. However, its existence is strongly supported by a wealth of kinetic and spectroscopic data from related systems.
In some cases, stable Meisenheimer complexes of electron-deficient aromatic and heteroaromatic compounds have been isolated and characterized using techniques like NMR and X-ray crystallography. For pyrimidine systems, computational studies and trapping experiments provide evidence for the formation of these tetrahedral intermediates. nih.govnih.gov
For this compound, the proposed Meisenheimer intermediate would have the nucleophile bonded to the C4 carbon, with the negative charge delocalized across the pyrimidine ring. Spectroscopic identification would involve looking for the disappearance of the aromatic signals of the starting material and the appearance of signals corresponding to an sp³-hybridized C4 carbon in the ¹³C NMR spectrum, along with shifts in the proton NMR signals.
In the context of related pyrimidine reactions, such as the cleavage of thiamin (which contains a pyrimidine moiety), detailed mechanistic studies have provided strong evidence for the formation of hemiaminal intermediates when water acts as the nucleophile. nih.gov These studies, combining mass spectrometry and NMR, have allowed for the identification of ring-opened products that result from the breakdown of such intermediates. While the allylthio group is a better leaving group than the groups in thiamin, the fundamental principle of forming a tetrahedral intermediate remains the same.
Theoretical and Computational Chemistry Studies of 4 Allylthio 2 Phenylpyrimidine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.
For 4-(Allylthio)-2-phenylpyrimidine, it is expected that the HOMO would be primarily localized on the electron-rich allylthio group, specifically the sulfur atom with its lone pairs and the adjacent π-system of the allyl group. The LUMO is likely to be distributed across the electron-deficient π-system of the phenylpyrimidine core. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com
From these orbital energies, key electronic descriptors can be calculated to quantify reactivity:
Ionization Potential (IP) ≈ -EHOMO
Electron Affinity (EA) ≈ -ELUMO
Electronegativity (χ) = (IP + EA) / 2
Chemical Hardness (η) = (IP - EA) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
A hypothetical set of calculated electronic properties for this compound is presented in the table below, based on typical values for similar organic molecules.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.15 | Indicator of Chemical Stability |
| Ionization Potential (IP) | 6.25 | Energy required to remove an electron |
| Electron Affinity (EA) | 1.10 | Energy released when an electron is added |
| Electronegativity (χ) | 3.675 | Ability to attract electrons |
| Chemical Hardness (η) | 2.575 | Resistance to change in electron configuration |
Density Functional Theory (DFT) for Geometry Optimization and Reactivity Prediction
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional structure (the ground-state geometry) of a molecule. mdpi.com A typical approach would involve using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, like 6-311++G(d,p), to accurately account for electron correlation and dispersion forces. nih.gov The geometry optimization process systematically alters the positions of atoms until the configuration with the minimum possible energy is found.
This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(pyrimidine)-S | 1.78 Å |
| Bond Length | S-C(allyl) | 1.83 Å |
| Bond Length | C=C(allyl) | 1.34 Å |
| Bond Angle | C-S-C | 103.5° |
| Bond Angle | N-C-N (pyrimidine) | 126.0° |
| Dihedral Angle | N-C-C-S | ~180° |
| Dihedral Angle | C(pyrimidine)-S-C-C(allyl) | ~90° |
Conformational Analysis and Energy Landscape Mapping
A conformational analysis would be performed by systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface (PES). This process identifies the low-energy stable conformers (local minima) and the transition states (saddle points) that separate them. Studies on similar molecules with allyl groups show that interactions like allylic strain can significantly influence conformational preferences. youtube.comacs.org The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for predicting macroscopic properties.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum mechanics describes the static nature of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov An MD simulation would model the motion of this compound in a simulated environment, such as a box of water molecules, governed by a classical force field (e.g., OPLS or AMBER).
MD simulations can reveal:
The flexibility of the allyl chain and the phenylpyrimidine core.
The time-averaged conformation of the molecule in solution.
Specific intermolecular interactions, such as hydrogen bonding between the pyrimidine (B1678525) nitrogen atoms and solvent molecules.
Analysis of the simulation trajectory would provide insights into properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize interactions with solvent.
In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govgithub.io The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating the magnetic shielding tensors of nuclei. uncw.edu
For this compound, the predicted ¹H and ¹³C NMR spectra would be obtained by:
Calculating the NMR shielding for each stable conformer identified in the conformational analysis.
Averaging these values based on their Boltzmann-weighted populations.
Referencing the averaged values against a standard compound (e.g., tetramethylsilane) to obtain the final chemical shifts.
The predicted spectrum can then be compared to an experimental one to confirm the structure. The complexity of the allyl group's signals, which can show non-intuitive splitting patterns due to restricted rotation, can be effectively modeled and understood through these calculations. youtube.com
| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H (ortho) | ~8.4 | ~128 |
| Phenyl-H (meta, para) | ~7.5 | ~129-131 |
| Pyrimidine-H | ~8.6, ~7.2 | ~115, ~158, ~164 |
| Allyl-H (=CH-) | ~6.0 | ~132 |
| Allyl-H (=CH2) | ~5.2, ~5.4 | ~118 |
| Allyl-H (-S-CH2-) | ~3.8 | ~35 |
Investigation of Reaction Pathways and Transition States using Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net For this compound, several reaction pathways could be investigated, such as oxidation at the sulfur atom, electrophilic addition to the allyl double bond, or substitution at the pyrimidine ring.
To study a specific reaction, computational methods are used to:
Optimize the geometries of the reactant(s), product(s), and any intermediates.
Locate the transition state (TS) structure, which is the highest energy point along the lowest energy reaction path.
Calculate the activation energy (the energy difference between the reactants and the TS), which determines the reaction rate.
Theoretical studies on similar allyl sulfides have explored complex oxidation mechanisms and reactions with radicals. rsc.orgrsc.org Such an approach would clarify the most favorable reaction pathways for this compound, providing insights into its chemical stability and potential transformations.
Synthetic Applications and Derivatization Strategies for 4 Allylthio 2 Phenylpyrimidine
4-(Allylthio)-2-phenylpyrimidine as a Key Intermediate in Organic Synthesis
The strategic arrangement of functional groups within this compound positions it as a key intermediate for a variety of synthetic transformations. The pyrimidine (B1678525) ring itself is a common feature in many pharmacologically important molecules, while the allylthio group offers a handle for a range of chemical manipulations.
Precursor for the Construction of Fused Heterocyclic Systems
The inherent reactivity of the pyrimidine ring and the adjacent allylthio group in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These fused systems are of significant interest as they often exhibit enhanced biological activity and unique photophysical properties.
The allyl group can undergo a variety of cyclization reactions. For instance, intramolecular electrophilic cyclization can be initiated by treating the compound with various reagents to form thieno[2,3-d]pyrimidines. This class of compounds is known for its diverse biological activities. The reaction proceeds through the formation of a transient electrophilic species that attacks the electron-rich double bond of the allyl group, leading to the formation of a new five-membered ring fused to the pyrimidine core.
Furthermore, the allylthio moiety can participate in radical cyclizations. Under radical-generating conditions, the allyl group can cyclize onto the pyrimidine ring or an adjacent aromatic system, providing access to novel polycyclic aromatic hydrocarbons containing a pyrimidine unit. The specific outcome of these reactions can often be controlled by the choice of radical initiator and reaction conditions.
The construction of fused heterocyclic systems often involves a sequence of reactions where the initial substrate is modified to introduce the necessary functional groups for cyclization. wiley.com For example, the pyrimidine ring can be further functionalized prior to the cyclization of the allyl group, allowing for the synthesis of a wider array of complex heterocyclic structures. researchgate.net
Building Block for the Introduction of Pyrimidine and Sulfur Moieties into Complex Architectures
Beyond the construction of fused systems, this compound serves as a valuable building block for incorporating both the pyrimidine and a sulfur-containing fragment into larger, more complex molecules. The 2-phenylpyrimidine (B3000279) unit is a recognized pharmacophore in many biologically active compounds, and the ability to readily install this moiety is of significant synthetic value.
The allylthio group can be cleaved under specific conditions to reveal a thiol group. This thiol can then be engaged in various coupling reactions, such as nucleophilic substitution or transition metal-catalyzed cross-coupling, to link the pyrimidine core to other molecular fragments. This strategy allows for the modular synthesis of complex molecules where the 2-phenylpyrimidine unit acts as a key recognition element or a structural anchor.
The reactivity of the allyl group itself provides another avenue for molecular elaboration. nih.gov It can participate in reactions such as Heck coupling, metathesis, and hydroformylation, allowing for the introduction of new carbon-carbon bonds and functional groups at a distance from the pyrimidine core. This versatility enables the synthesis of a diverse library of compounds with varying substitution patterns and potential biological activities.
Development of Novel Synthetic Methodologies Utilizing this compound
The unique structural features of this compound also make it an attractive substrate for the development of new synthetic methods. Its participation in metal-catalyzed reactions and complex reaction cascades highlights its potential to streamline the synthesis of valuable compounds.
Application in Metal-Catalyzed Cross-Coupling Reactions as a Coupling Partner or Ligand Precursor
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wiley.comwiley.com this compound can participate in these reactions in several ways.
The allylthio group can act as a leaving group in certain cross-coupling reactions, allowing for the direct introduction of a new substituent at the 4-position of the pyrimidine ring. For example, under palladium or nickel catalysis, the C-S bond can be activated and coupled with a variety of organometallic reagents, such as organoboron or organozinc compounds. This provides a direct route to 4-substituted-2-phenylpyrimidines, which can be further elaborated.
Conversely, the sulfur atom in the allylthio group can act as a coordinating atom for a metal catalyst. This opens up the possibility of using this compound as a precursor for the in-situ generation of a ligand. The coordination of the sulfur to the metal center can influence the reactivity and selectivity of the catalytic process, potentially leading to novel transformations. While specific examples with this exact molecule are not extensively documented, the principle of using sulfur-containing molecules as ligands in catalysis is well-established. kyoto-u.ac.jp
The pyrimidine ring itself can also be involved in cross-coupling reactions. Halogenated derivatives of this compound could be prepared and subsequently used in standard cross-coupling protocols like the Suzuki or Stille reaction to introduce new substituents onto the pyrimidine core. mdpi.com
Participation in Cascade and Multicomponent Reaction Sequences
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for rapidly building molecular complexity. rsc.orgnih.gov this compound is an ideal candidate for designing such reaction sequences. The presence of multiple reactive sites—the allyl double bond, the sulfur atom, and the pyrimidine ring—allows for a series of sequential transformations to be orchestrated.
For instance, a cascade reaction could be initiated by the reaction of the allyl group, which then triggers a subsequent cyclization or rearrangement involving the pyrimidine ring or the sulfur atom. rsc.org Such a process could lead to the rapid assembly of complex polycyclic structures from simple starting materials.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials, are another area where this compound could find application. mdpi.comresearchgate.netmdpi.com Its functional groups could participate in known MCRs or inspire the development of new ones. For example, the pyrimidine nitrogen could act as a nucleophile in an MCR, while the allylthio group could undergo a subsequent transformation in a one-pot sequence. The synthesis of pyrido[2,3-d]pyrimidines through MCRs has been reported, and similar strategies could potentially be adapted for derivatives of this compound. nih.gov
Strategies for the Rational Design and Synthesis of this compound Derivatives and Analogues
The development of derivatives and analogues of this compound is crucial for exploring its full potential in various applications, from medicinal chemistry to materials science. nih.govnih.govsigmaaldrich.com Rational design strategies can be employed to systematically modify the core structure and fine-tune its properties.
One key strategy involves the modification of the 2-phenyl group. By introducing different substituents onto the phenyl ring, it is possible to modulate the electronic properties and steric profile of the molecule. This can have a significant impact on its reactivity in the aforementioned synthetic applications and can also be used to optimize its biological activity if it is being developed as a lead compound. A variety of substituted phenylboronic acids can be used in the initial synthesis of the 2-phenylpyrimidine core to generate a library of analogues.
Another important derivatization strategy focuses on the allylthio group. The allyl group can be replaced with other alkyl or arylthio groups to investigate the effect of the sulfur substituent on the molecule's properties. Furthermore, oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone would provide another set of derivatives with different electronic and steric characteristics.
The pyrimidine ring itself also offers opportunities for modification. Introduction of substituents at the 5- and 6-positions of the pyrimidine ring can be achieved through various synthetic methods, further expanding the chemical space accessible from this scaffold. asianpubs.org
The table below summarizes some potential derivatization strategies for this compound:
| Modification Site | Synthetic Strategy | Potential Derivatives |
| 2-Phenyl Group | Suzuki or Stille coupling with substituted phenylboronic acids or stannanes. | 2-(4-Methoxyphenyl)pyrimidine, 2-(3-Chlorophenyl)pyrimidine |
| Allylthio Group | Reaction with different allyl halides or other electrophiles in the presence of a base. | 4-(Propylthio)-2-phenylpyrimidine, 4-(Benzylthio)-2-phenylpyrimidine |
| Allylthio Group (Oxidation) | Oxidation with reagents like m-CPBA or hydrogen peroxide. | 4-(Allylsulfinyl)-2-phenylpyrimidine, 4-(Allylsulfonyl)-2-phenylpyrimidine |
| Pyrimidine Ring | Halogenation followed by cross-coupling or nucleophilic substitution. | 5-Bromo-4-(allylthio)-2-phenylpyrimidine |
By systematically applying these derivatization strategies, a diverse library of this compound analogues can be synthesized and evaluated for their utility in various synthetic and medicinal chemistry applications.
Modifications on the Pyrimidine Ring for Altered Reactivity
The pyrimidine ring is a fundamental heterocyclic structure that can be subjected to various chemical modifications to alter its reactivity and properties. While specific studies on the derivatization of the pyrimidine ring in this compound are not extensively documented, the reactivity of related 2-phenylpyrimidine systems provides a strong basis for potential transformations.
One common strategy involves nucleophilic substitution reactions. Although the 4-position is occupied by the allylthio group, the remaining positions on the pyrimidine ring could potentially undergo substitution depending on the reaction conditions and the presence of activating or deactivating groups. For instance, the introduction of additional substituents on the pyrimidine ring can be achieved through various synthetic routes, including cyclization reactions of appropriately substituted precursors. nih.govresearchgate.net
Furthermore, the nitrogen atoms within the pyrimidine ring can be targeted for modification. Quaternization of one of the ring nitrogens would generate a pyrimidinium salt, significantly altering the electronic properties of the ring and enhancing its susceptibility to nucleophilic attack.
Table 1: Potential Modifications on the Pyrimidine Ring and Their Effects
| Modification Type | Reagents and Conditions | Potential Outcome |
| Nucleophilic Aromatic Substitution | Strong nucleophiles, potentially with activating groups on the ring | Introduction of new functional groups at available positions |
| C-H Activation/Functionalization | Transition metal catalysts (e.g., Palladium, Rhodium) | Direct introduction of substituents without pre-functionalization |
| N-Alkylation/Quaternization | Alkyl halides (e.g., methyl iodide) | Formation of pyrimidinium salts, increased reactivity |
| Ring Transformation | Strong nucleophiles (e.g., ammonia, amidines) under harsh conditions | Opening and re-cyclization of the pyrimidine ring to form new heterocyclic systems |
Structural Diversification of the Allyl Moiety
The allyl group in this compound is a key site for structural diversification due to the reactivity of its double bond and the adjacent sulfur atom. A variety of chemical transformations can be employed to modify this moiety, leading to a wide range of derivatives with potentially new properties.
The double bond of the allyl group is susceptible to a range of addition reactions. For example, halogenation with reagents like N-bromosuccinimide (NBS) can introduce bromine across the double bond, which can then serve as a handle for further nucleophilic substitutions. nih.gov Oxidative reactions can convert the allyl group into an epoxide or a diol, introducing oxygen-containing functionalities.
The sulfur atom also plays a crucial role in the reactivity of the allyl moiety. It can facilitate reactions such as the Doyle-Kirmse reaction, which involves the formation of a sulfonium (B1226848) ylide followed by a nih.govresearchgate.net-sigmatropic rearrangement. This reaction, when applied to allyl sulfides, can lead to the formation of more complex, functionalized structures. rsc.org
Table 2: Representative Reactions for Modifying the Allyl Moiety
| Reaction Type | Reagents and Conditions | Product Type |
| Halogenation | N-Bromosuccinimide (NBS) | Dibromo derivative |
| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Epoxide derivative |
| Dihydroxylation | Osmium tetroxide (OsO4), N-methylmorpholine N-oxide (NMO) | Diol derivative |
| Thiol-ene "Click" Reaction | Thiols, photoinitiator or radical initiator | Thioether adducts |
| Doyle-Kirmse Reaction | Diazo compounds, visible light | Rearranged, functionalized products |
Substituent Effects on the Phenyl Ring for Electronic Modulation
Modification of the phenyl ring at the 2-position of the pyrimidine core offers a powerful tool for tuning the electronic properties of the entire molecule. The introduction of electron-donating or electron-withdrawing substituents can significantly impact the molecule's reactivity, photophysical properties, and interactions with other molecules.
Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be employed to introduce a variety of functional groups onto the phenyl ring. The position of substitution (ortho, meta, or para) will be directed by the existing substitution pattern and can be controlled to some extent by the choice of reagents and reaction conditions.
Exploration of this compound in Functional Materials Synthesis (without property specifics)
The unique structural features of this compound make it a promising building block for the synthesis of advanced functional materials. Its ability to be incorporated into larger molecular architectures through its various reactive sites opens up possibilities for creating materials with tailored structures and functions.
Integration into Polymer Architectures
The presence of the allyl group provides a clear pathway for the integration of this compound into polymer chains. The double bond of the allyl group can participate in various polymerization reactions. For instance, it can undergo free-radical polymerization or be incorporated as a co-monomer in polymerization processes.
Role in Supramolecular Chemistry
The 2-phenylpyrimidine core of the molecule suggests its potential utility in the field of supramolecular chemistry. The aromatic pyrimidine and phenyl rings can participate in non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions are fundamental to the self-assembly of molecules into well-defined, ordered structures.
Furthermore, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, enabling the formation of hydrogen-bonded networks with complementary molecules. By carefully designing the substituents on the phenyl ring, it is possible to introduce additional recognition sites, such as hydrogen bond donors or acceptors, to direct the supramolecular assembly process. The formation of such supramolecular structures can be induced by various stimuli, including changes in pH or the presence of specific ions or guest molecules. scielo.brrsc.org
Future Research Trajectories and Current Challenges in 4 Allylthio 2 Phenylpyrimidine Chemistry
Development of Green and Sustainable Synthetic Routes for 4-(Allylthio)-2-phenylpyrimidine
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact and enhance safety. nih.gov The synthesis of pyrimidine (B1678525) derivatives, including this compound, is an area where these principles can be effectively applied. nih.govresearchgate.net
Future research will likely focus on developing synthetic methods that utilize environmentally benign solvents, such as water or bio-based solvents, and employ recyclable catalysts. nih.govmdpi.com Microwave-assisted synthesis and ultrasonic irradiation are promising techniques that can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.netnih.gov These methods often lead to cleaner reactions with easier work-up procedures. nih.gov Another key aspect of green synthesis is the use of catalyst-free and solvent-free reaction conditions, which further minimizes waste and environmental pollution. researchgate.net The development of one-pot, multi-component reactions will also be a significant area of focus, as these approaches improve efficiency by reducing the number of synthetic steps and purification processes. nih.gov
A significant challenge in this area is the identification of catalysts and reaction conditions that are both highly efficient and environmentally friendly. While progress has been made in the green synthesis of various heterocyclic compounds, specific protocols for this compound that adhere to all the principles of green chemistry are still under development.
Deeper Exploration of Unconventional Reactivity and Novel Reaction Mechanisms
The allylthio group in this compound is a key functional handle that can participate in a variety of chemical transformations. Understanding its reactivity in unconventional ways can lead to the discovery of novel reaction pathways and the synthesis of unique molecular architectures.
Future investigations will likely explore the unique electronic and steric effects of the 2-phenylpyrimidine (B3000279) core on the reactivity of the allylthio group. This includes studying its participation in pericyclic reactions, radical-mediated transformations, and transition-metal-catalyzed cross-coupling reactions that go beyond standard protocols. The development of new synthetic methods that exploit the reactivity of the C-S bond or the allyl double bond will be of particular interest.
A primary challenge lies in the selective activation of the allylthio group in the presence of the pyrimidine ring, which also possesses multiple reactive sites. Elucidating the mechanisms of these new reactions through computational studies and detailed mechanistic experiments will be crucial for their broader application.
Expansion of Synthetic Utility through Advanced Catalytic Systems
Advanced catalytic systems are essential for unlocking the full synthetic potential of this compound. The development of novel catalysts can enable new types of transformations and improve the efficiency and selectivity of existing ones.
Research in this area will likely focus on the design and application of novel transition-metal catalysts, organocatalysts, and biocatalysts for the functionalization of the this compound scaffold. For instance, new palladium, nickel, or copper catalysts could be developed for more efficient cross-coupling reactions involving the C-S bond or for the selective modification of the allyl group. Organocatalysis offers a metal-free alternative for various transformations, which is a key principle of green chemistry.
The primary challenge is the discovery of catalysts that are not only highly active and selective but also robust and tolerant to the various functional groups present in the molecule. The development of catalytic systems that can achieve transformations not possible with current methods remains a significant hurdle.
Integration of High-Throughput Experimentation and Data Science in Compound Discovery
High-throughput experimentation (HTE) and data science are powerful tools that can accelerate the discovery and optimization of new reactions and compounds. acs.orgyoutube.com By running a large number of experiments in parallel, HTE allows for the rapid screening of reaction conditions, catalysts, and substrates. acs.orgyoutube.compurdue.edu
The application of HTE to the chemistry of this compound can significantly speed up the process of finding optimal conditions for its synthesis and functionalization. acs.org This approach allows for a broader exploration of the chemical space, increasing the chances of discovering novel reactivity or improved synthetic routes. acs.org When combined with data science and machine learning algorithms, the large datasets generated from HTE can be used to build predictive models for reaction outcomes, identify important reaction parameters, and guide the design of future experiments. youtube.com
A major challenge in this area is the adaptation of existing HTE and data analysis workflows to the specific chemistry of sulfur-containing heterocyclic compounds. The development of analytical methods compatible with HTE for the rapid and accurate analysis of reaction mixtures containing these compounds is also a critical need. purdue.edu
Addressing Stereochemical Control in Reactions Involving the Allylthio Group
The allyl group in this compound introduces the possibility of stereoisomerism in its reaction products. Controlling the stereochemistry of reactions involving this group is a significant challenge and a key area for future research.
Future work will focus on the development of stereoselective methods for the functionalization of the allylthio group. This includes the use of chiral catalysts, auxiliaries, or reagents to control the formation of new stereocenters. youtube.com For example, asymmetric dihydroxylation, epoxidation, or cyclopropanation of the allyl double bond would lead to chiral derivatives of this compound. The development of methods for the stereospecific cross-coupling of the allylthio group is also an important research direction. nih.gov
The main challenge lies in achieving high levels of stereocontrol in reactions involving the sulfur-containing allyl group. The sulfur atom can influence the stereochemical outcome of reactions in complex ways, and understanding these effects is crucial for the rational design of stereoselective methods. nih.govresearchgate.netresearchgate.net Developing catalytic systems that can effectively control the stereochemistry in the presence of the pyrimidine ring is a significant hurdle. researchgate.net
Q & A
Q. What synthetic routes are effective for preparing 4-(Allylthio)-2-phenylpyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution at the 4-position of 2-phenylpyrimidine derivatives. For example, replacing a chloro group with allylthiol under basic conditions (e.g., NaH or K₂CO₃) in solvents like DMF or dichloromethane. Temperature control (e.g., reflux at 60–80°C) and pH adjustments are critical to minimize side reactions. Purification via silica gel chromatography using CH₂Cl₂/hexanes (1:1) achieves >90% purity .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Key techniques include:
Q. What are common impurities in the synthesis of this compound, and how are they resolved?
By-products include unreacted 4-chloro-2-phenylpyrimidine and oxidized allylthio derivatives. TLC (Rf ~0.6 in CH₂Cl₂/hexanes) and reverse-phase HPLC (C18 column, acetonitrile/water) identify impurities. Recrystallization from ethanol or ether removes polar contaminants .
Advanced Research Questions
Q. How does the allylthio group influence the electronic and steric properties of 2-phenylpyrimidine?
The allylthio group donates electron density via sulfur’s lone pairs, activating the pyrimidine ring toward electrophilic substitution. Steric hindrance from the allyl chain may reduce reactivity at the 5-position. Computational studies (DFT) show a 10–15% increase in HOMO energy compared to methylthio analogs, enhancing nucleophilicity .
Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?
Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility) or impurities. Standardize protocols using:
- Purity validation : HPLC (>99%) and elemental analysis.
- Dose-response curves : Test across 3–5 log concentrations.
- Negative controls : Include unsubstituted 2-phenylpyrimidine .
Q. Can this compound serve as a ligand in coordination chemistry, and what catalytic applications exist?
The thioether sulfur and pyrimidine nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Pd⁰). Recent studies show Pd complexes of this compound catalyze Suzuki-Miyaura cross-coupling reactions with 70–85% yield. Stability under aerobic conditions is a noted advantage over thiolate ligands .
Q. How do computational models predict the binding affinity of this compound to biological targets?
Docking studies with cytochrome P450 enzymes suggest the allylthio group occupies hydrophobic pockets, while the pyrimidine ring forms π-π interactions with aromatic residues. Molecular dynamics simulations indicate conformational flexibility in the allyl chain, enabling adaptive binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
